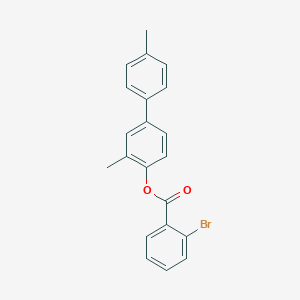
3,4'-dimethylbiphenyl-4-yl 2-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two methyl groups attached to the biphenyl structure and a bromobenzoate group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate typically involves the reaction of 3,4’-dimethylbiphenyl with 2-bromobenzoic acid. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction conditions often include heating the mixture under reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromobenzoate group to a benzoate group or other reduced forms.
Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Benzoate derivatives or other reduced forms.
Substitution: Substituted biphenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The bromobenzoate group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4’-Dimethylbiphenyl: A closely related compound with similar structural features but lacking the bromobenzoate group.
4,4’-Dimethylbiphenyl: Another biphenyl derivative with methyl groups in different positions.
2-Bromobenzoic Acid: The precursor used in the synthesis of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate.
Uniqueness
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate is unique due to the presence of both the dimethylbiphenyl and bromobenzoate groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research.
Eigenschaften
Molekularformel |
C21H17BrO2 |
|---|---|
Molekulargewicht |
381.3g/mol |
IUPAC-Name |
[2-methyl-4-(4-methylphenyl)phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C21H17BrO2/c1-14-7-9-16(10-8-14)17-11-12-20(15(2)13-17)24-21(23)18-5-3-4-6-19(18)22/h3-13H,1-2H3 |
InChI-Schlüssel |
JHALGDRNHQLVPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Br)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[4-(dimethylamino)benzylidene]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B389965.png)
![(5Z)-3-(2-fluorobenzoyl)-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B389967.png)
![4-[(2-Hydroxybenzylidene)amino]benzamide](/img/structure/B389971.png)
![[4-[(4-Methoxyphenyl)methylideneamino]phenyl]-piperidin-1-ylmethanone](/img/structure/B389972.png)
![2,4-Dibromo-6-[(5-quinolinylimino)methyl]phenol](/img/structure/B389973.png)
![4-[(2-Thienylmethylene)amino]benzamide](/img/structure/B389974.png)
![1-(2-{4-[Bis(2-chloroethyl)amino]phenyl}vinyl)-3-{4-nitrophenyl}benzo[f]quinoline](/img/structure/B389975.png)
![N'~1~,N'~10~-bis[(E)-(4-chlorophenyl)methylidene]decanedihydrazide](/img/structure/B389976.png)
![3-(4-Bromophenyl)-1-[2-(4-bromophenyl)vinyl]benzo[f]quinoline](/img/structure/B389977.png)
![3-(4-Chlorophenyl)-1-(4-phenyl-1,3-butadienyl)benzo[f]quinoline](/img/structure/B389980.png)



